Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate
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Overview
Description
Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate is a chemical compound with the molecular formula C12H22N2O2. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirooctane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate typically involves the reaction of tert-butyl 4-azaspiro[2.5]octane-4-carboxylate with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted spiro compounds. These products can be further utilized in various synthetic applications .
Scientific Research Applications
Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate include:
- Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- Tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate
- Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of an amino group, which provides distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-9(13)4-5-12(14)6-7-12/h9H,4-8,13H2,1-3H3 |
InChI Key |
ISPMXPYRMPANCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC12CC2)N |
Origin of Product |
United States |
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